molecular formula C11H12ClF6N B2888625 (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride CAS No. 414910-05-7

(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B2888625
CAS No.: 414910-05-7
M. Wt: 307.66
InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups, an amine group, and a hydrochloride salt, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and ®-N-methylethan-1-amine.

    Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde undergoes a condensation reaction with ®-N-methylethan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives

Scientific Research Applications

®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-ethylethan-1-amine hydrochloride
  • (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride
  • 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine

Uniqueness

®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOAQLGRQPKMAR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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